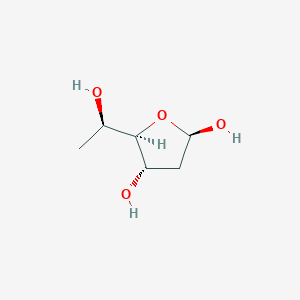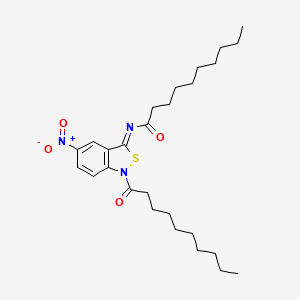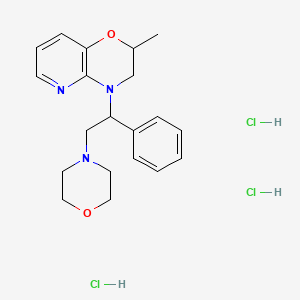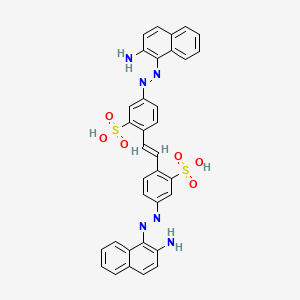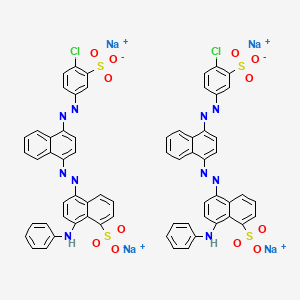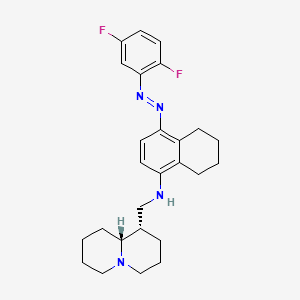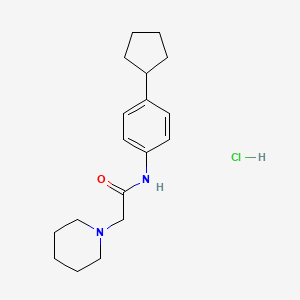![molecular formula C2H3Na2O6P B12710952 disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate CAS No. 128192-25-6](/img/structure/B12710952.png)
disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two sodium ions, a hydroxy group, and a phosphoryl group attached to an acetate backbone. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate typically involves the reaction of phosphoric acid with glyoxylic acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The hydroxy and phosphoryl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state compounds .
Scientific Research Applications
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and analytical techniques.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phosphoryl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action include phosphorylation and dephosphorylation processes, which are essential for various biochemical reactions .
Comparison with Similar Compounds
Disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate can be compared with other similar compounds such as:
Disodium phosphate: Both compounds contain sodium and phosphate groups, but disodium phosphate lacks the hydroxy group present in this compound.
Sodium acetate: This compound contains sodium and acetate groups but does not have the phosphoryl group found in this compound.
The uniqueness of this compound lies in its combination of hydroxy, phosphoryl, and acetate groups, which confer distinct chemical properties and applications .
Properties
CAS No. |
128192-25-6 |
|---|---|
Molecular Formula |
C2H3Na2O6P |
Molecular Weight |
199.99 g/mol |
IUPAC Name |
disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate |
InChI |
InChI=1S/C2H5O6P.2Na/c3-1(4)2(5)9(6,7)8;;/h2,5H,(H,3,4)(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
GVSZDFZHFPPZNV-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])(O)P(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


